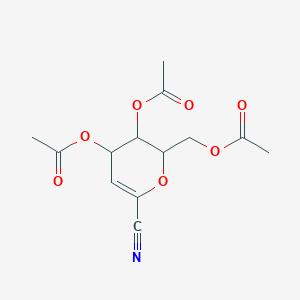![molecular formula C32H48N2O23 B12326236 N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate compound. It is composed of a sequence of monosaccharides linked together by glycosidic bonds. This compound is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP typically involves multiple steps of glycosylation reactions. Each monosaccharide unit is sequentially added to the growing oligosaccharide chain using specific glycosyltransferases. The reaction conditions often include the presence of metal ions like Mn²⁺ to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound is generally carried out using biotechnological methods. Enzymatic synthesis is preferred due to its specificity and efficiency. Large-scale production involves the use of recombinant enzymes and controlled fermentation processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharides.
Reduction: This can convert aldehyde groups to alcohols.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
Scientific Research Applications
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP has several applications in scientific research:
Chemistry: It is used to study glycosylation reactions and carbohydrate chemistry.
Biology: It helps in understanding carbohydrate-protein interactions and cellular recognition processes.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is utilized in the production of bioactive compounds and as a standard in analytical techniques
Mechanism of Action
The mechanism by which GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP exerts its effects involves its interaction with specific proteins and enzymes. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
- GlcNAc-beta-1,3-GalNAc-alpha-PNP
- GalNAc beta(1-3)Gal alpha(1-3)Gal beta(1-4)Glc-beta-pNP
Uniqueness
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is unique due to its specific glycosidic linkages and the presence of a p-nitrophenyl group. These features make it particularly useful in studying specific glycosylation patterns and enzymatic activities .
Properties
IUPAC Name |
N-[2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWVXPGKMCSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
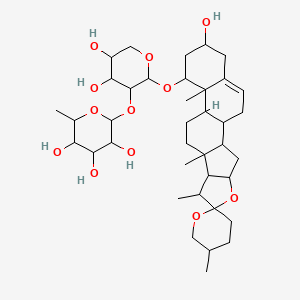
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
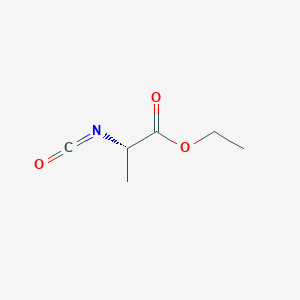
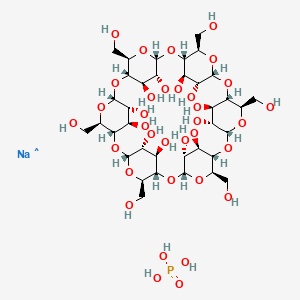
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
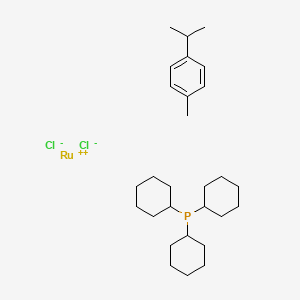
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)

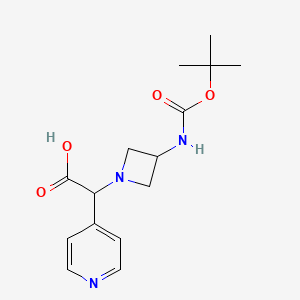
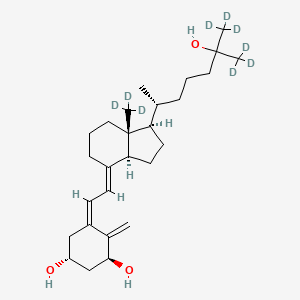
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
